molecular formula C5H4N2O2S B2380593 3-Sulfanylpyrazine-2-carboxylic acid CAS No. 36931-81-4

3-Sulfanylpyrazine-2-carboxylic acid

Cat. No.: B2380593
CAS No.: 36931-81-4
M. Wt: 156.16
InChI Key: XHQFBKFXVAFWIU-UHFFFAOYSA-N
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Description

3-Sulfanylpyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family It is characterized by the presence of a sulfanyl group (-SH) attached to the third carbon of the pyrazine ring and a carboxylic acid group (-COOH) attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction typically proceeds through nucleophilic substitution, where the thiolating agent replaces a leaving group on the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Sulfanylpyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Sulfanylpyrazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carboxylic acid: Similar structure but with an amino group (-NH₂) instead of a sulfanyl group.

    3-Hydroxypyrazine-2-carboxylic acid: Similar structure but with a hydroxyl group (-OH) instead of a sulfanyl group.

    3-Methylpyrazine-2-carboxylic acid: Similar structure but with a methyl group (-CH₃) instead of a sulfanyl group.

Uniqueness

3-Sulfanylpyrazine-2-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. The sulfanyl group can participate in redox reactions and form covalent bonds with proteins, making this compound valuable for various applications in research and industry.

Properties

IUPAC Name

2-sulfanylidene-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-5(9)3-4(10)7-2-1-6-3/h1-2H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQFBKFXVAFWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=S)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36931-81-4
Record name 3-sulfanylpyrazine-2-carboxylic acid
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